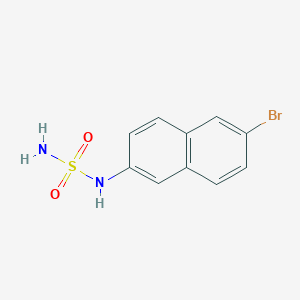

2-Bromo-6-(sulfamoylamino)naphthalene

Beschreibung

While direct data on 2-Bromo-6-(sulfamoylamino)naphthalene is absent in the provided evidence, its structural analogs suggest it belongs to a class of brominated naphthalene derivatives functionalized with sulfonamide-related groups. Such compounds are typically synthesized for applications in medicinal chemistry, materials science, or as intermediates in organic synthesis. The sulfamoylamino group (–NHSO₂NH₂) likely enhances hydrogen-bonding capacity and solubility compared to simpler bromonaphthalenes .

Eigenschaften

Molekularformel |

C10H9BrN2O2S |

|---|---|

Molekulargewicht |

301.16 g/mol |

IUPAC-Name |

2-bromo-6-(sulfamoylamino)naphthalene |

InChI |

InChI=1S/C10H9BrN2O2S/c11-9-3-1-8-6-10(13-16(12,14)15)4-2-7(8)5-9/h1-6,13H,(H2,12,14,15) |

InChI-Schlüssel |

UDMXFSNFBFJUOG-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=CC(=C2)Br)C=C1NS(=O)(=O)N |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

Key analogs include bromonaphthalenes with sulfinyl, sulfonyl, hydroxyl, amino, or bromomethyl substituents. These modifications influence physical properties, reactivity, and applications.

Table 1: Comparative Analysis of Brominated Naphthalene Derivatives

Key Observations

Substituent Effects on Melting Points :

- Sulfinyl derivatives (8l, 8n, 8p) exhibit higher melting points (149–237°C) compared to sulfonyl analogs (e.g., 9l: 130–132°C) . Fluorine substitution at the ortho position (8l) raises the melting point compared to para-fluorine (8n), likely due to steric and packing differences.

- Bromomethyl-substituted naphthalenes (e.g., 2-Bromo-6-(bromomethyl)naphthalene) are liquid or low-melting solids, reflecting reduced crystallinity from flexible –CH₂Br groups .

Synthesis and Reactivity :

- Sulfinyl/sulfonyl derivatives are synthesized via oxidation of sulfide precursors using H₂O₂ in acetic acid .

- Bromination methods for naphthalenes (e.g., Br₂ in chlorinated solvents, N-bromosuccinimide) are critical for regioselectivity, though over-bromination can occur without careful control .

Spectral Characteristics :

- ¹H NMR signals for sulfinyl protons (e.g., δ 4.27–4.43 ppm in 8l) are distinct from sulfonyl analogs (δ 4.79 ppm in 9l), aiding in structural identification .

- Bromine atoms deshield adjacent protons, as seen in the aromatic δ 8.33–8.42 ppm range .

Functional Group Impact: Sulfamoylamino vs. – Amino vs. Bromomethyl: Amino groups (as in 6-Bromonaphthalen-2-amine) enable electrophilic substitution, while bromomethyl groups facilitate alkylation or cross-coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.